![molecular formula C20H17N3O3S B2739492 1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 891099-67-5](/img/structure/B2739492.png)
1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Applications De Recherche Scientifique
1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a pyrimidine core, followed by the introduction of phenacylsulfanyl and carboxamide groups through nucleophilic substitution and amide formation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry approaches to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-6-oxopyridine-3-carboxamide: Shares a similar pyrimidine core but differs in functional groups.
Triazole-pyrimidine hybrids: These compounds have similar structural motifs and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
1-methyl-6-oxo-2-phenacylsulfanyl-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-23-19(26)16(18(25)22-15-10-6-3-7-11-15)12-21-20(23)27-13-17(24)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHFELXFVSWDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
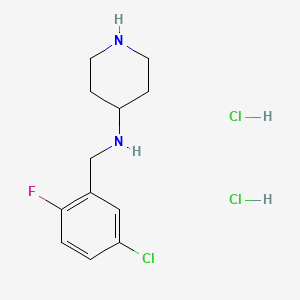

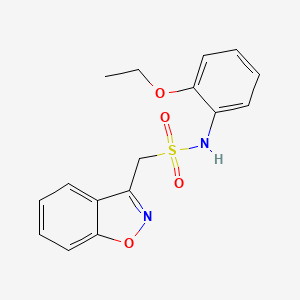
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)
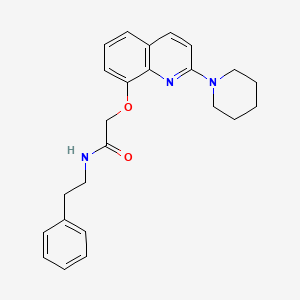
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)

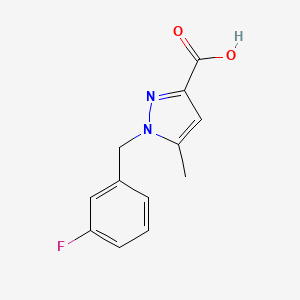



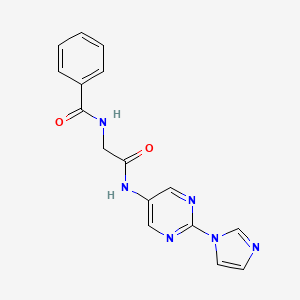
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2739430.png)
![1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE](/img/structure/B2739432.png)
